molecular formula C11H7Cl2NO2 B185165 N-(3,4-dichlorophenyl)furan-2-carboxamide CAS No. 1982-60-1

N-(3,4-dichlorophenyl)furan-2-carboxamide

Cat. No. B185165
CAS RN: 1982-60-1
M. Wt: 256.08 g/mol
InChI Key: WQXSBOMBIFWLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)furan-2-carboxamide, also known as DCPC, is a synthetic compound that belongs to the class of furan carboxamides. DCPC has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

N-(3,4-dichlorophenyl)furan-2-carboxamide acts as a positive allosteric modulator of GABA receptors, which are responsible for regulating the activity of neurons in the brain. N-(3,4-dichlorophenyl)furan-2-carboxamide binds to a specific site on the GABA receptor, which enhances the receptor's response to GABA, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to reduce anxiety-like behavior and increase the duration of sleep. N-(3,4-dichlorophenyl)furan-2-carboxamide has also been shown to have anti-convulsant properties and may have potential applications in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)furan-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(3,4-dichlorophenyl)furan-2-carboxamide is also stable and has a long shelf life. However, N-(3,4-dichlorophenyl)furan-2-carboxamide has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. N-(3,4-dichlorophenyl)furan-2-carboxamide also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for use in experiments.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)furan-2-carboxamide. One direction is to further investigate its potential applications in the treatment of anxiety and other neurological disorders. Another direction is to study the effects of N-(3,4-dichlorophenyl)furan-2-carboxamide on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to better understand the mechanism of action of N-(3,4-dichlorophenyl)furan-2-carboxamide and its potential interactions with other drugs.

Synthesis Methods

N-(3,4-dichlorophenyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. The resulting compound is then reacted with furan-2-carboxamide in the presence of a base to form N-(3,4-dichlorophenyl)furan-2-carboxamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)furan-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to modulate the activity of GABA receptors, which are important in regulating neuronal activity. N-(3,4-dichlorophenyl)furan-2-carboxamide has also been studied for its potential use in the treatment of anxiety and other neurological disorders.

properties

CAS RN

1982-60-1

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)

InChI Key

WQXSBOMBIFWLFW-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Other CAS RN

1982-60-1

Pictograms

Irritant

solubility

8.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.